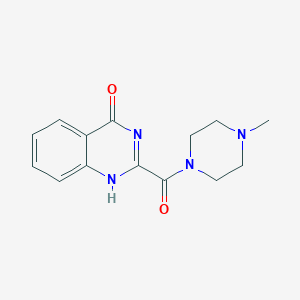
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase activity. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical trials. In
Mécanisme D'action
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one targets EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in lab experiments is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of cancer cells. However, one limitation is its potential toxicity, as it may also inhibit the activity of other tyrosine kinases that are important for normal cellular function.
Orientations Futures
There are several future directions for the study of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one. One direction is the investigation of its potential use in combination therapy with other cancer drugs to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase activity. Additionally, the potential use of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be explored.
Méthodes De Synthèse
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one can be synthesized through a multi-step process, starting with the reaction of 4-chloro-6,7-dimethoxyquinazoline with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)-6,7-dimethoxyquinazoline. This intermediate is then reacted with ethyl chloroformate to form 2-(4-methylpiperazin-1-yl)quinazolin-4-one. Finally, the carbonyl group is replaced with a 4-(dimethylamino)phenyl group through a reductive amination reaction to yield 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one.
Applications De Recherche Scientifique
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been extensively studied for its potential use in cancer therapy, specifically in targeting EGFR tyrosine kinase activity. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and ovarian cancer. 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has also been investigated for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin, to enhance their efficacy.
Propriétés
Formule moléculaire |
C14H16N4O2 |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N4O2/c1-17-6-8-18(9-7-17)14(20)12-15-11-5-3-2-4-10(11)13(19)16-12/h2-5H,6-9H2,1H3,(H,15,16,19) |
Clé InChI |
YUSRJEQLYSEIHK-UHFFFAOYSA-N |
SMILES isomérique |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)
![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)